2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
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Overview
Description
2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-(pyridin-2-ylmethylene)oxazol-5(4H)-one
- 2-Ethyl-4-(pyridin-4-ylmethylene)oxazol-5(4H)-one
- 2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
Uniqueness
2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the ethyl group on the oxazole ring can significantly affect the compound’s properties, making it distinct from its analogs .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
(4E)-2-ethyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-13-9(11(14)15-10)6-8-4-3-5-12-7-8/h3-7H,2H2,1H3/b9-6+ |
InChI Key |
YDEFTAZKIWGVGP-RMKNXTFCSA-N |
Isomeric SMILES |
CCC1=N/C(=C/C2=CN=CC=C2)/C(=O)O1 |
Canonical SMILES |
CCC1=NC(=CC2=CN=CC=C2)C(=O)O1 |
Origin of Product |
United States |
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